4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one
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Overview
Description
4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a carbonyl group, linked to a cyclopentylpyrrolidinone moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 4-benzylpiperazine with a suitable acyl chloride, followed by cyclization with a cyclopentylamine derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites on these targets, altering their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazine-1-carbonyl)piperidin-1-yl](4-methyl-4H): This compound shares a similar piperazine core but differs in the substituents attached to the piperazine ring.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another piperazine derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one stands out due to its combination of a piperazine ring with a cyclopentylpyrrolidinone moiety. This unique structure provides a balance of rigidity and flexibility, allowing for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4-(4-benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20-14-18(16-24(20)19-8-4-5-9-19)21(26)23-12-10-22(11-13-23)15-17-6-2-1-3-7-17/h1-3,6-7,18-19H,4-5,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKYJNBPMIHATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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